DMPU-HF Reagent

Descripción general

Descripción

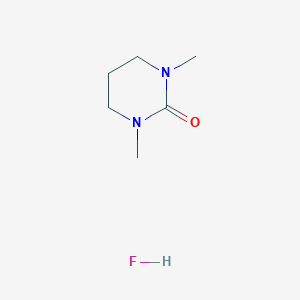

DMPU-HF is a nucleophilic fluorination reagent composed of hydrogen fluoride (HF) complexed with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) through hydrogen bonding. This stable complex contains 65% w/w HF and exhibits high acidity (pKBHX = 2.82), surpassing traditional HF complexes like pyridine-HF (pKBHX = 1.86) and triethylamine-HF (pKBHX = 1.98) . Its weak coordination to metal centers and low basicity make it compatible with cationic transition-metal catalysts, enabling regioselective and stereoselective fluorination reactions .

Key applications include:

- Hydrofluorination of alkynes to synthesize fluoroalkenes and gem-difluoromethylene compounds .

- Fluoro-Prins cyclization for diastereoselective synthesis of 4-fluorotetrahydropyrans and 4-fluoropiperidines .

- Aziridine ring-opening fluorination to produce β-fluoroamines with high regioselectivity and stereocontrol .

- Bromofluorination of alkenes using N-bromosuccinimide (NBS) to generate vicinal bromofluoro compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DMPU-HF Reagent can be synthesized through several methods. One common approach involves the reaction of N-methyl ethanolamine with methylamine under high temperature and pressure conditions, followed by the introduction of carbon dioxide. Another method involves the reaction of 1,2-dichloroethane with methylamine and carbon dioxide at elevated temperatures. These reactions typically require catalysts such as alumina to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure reactors and advanced catalytic systems helps in achieving high yields and purity of the final product.

Análisis De Reacciones Químicas

Gold-Catalyzed Hydrofluorination of Alkynes

DMPU-HF enables regioselective mono- and dihydrofluorination of alkynes under gold catalysis, producing fluoroalkenes and gem-difluoromethylene compounds.

Reaction Conditions and Yields

| Entry | Substrate | Catalyst Loading | Reaction Time (h) | Product (Yield) | Selectivity |

|---|---|---|---|---|---|

| 1 | Terminal alkyne | 5% Au-1 | 3 | Fluoroalkene (99%) | >99:1 |

| 2 | Internal alkyne | 5% Au-1 | 12 | gem-Difluoride (68%) | 85:15 |

| 3 | Electron-deficient alkyne | 2% Au-1 | 5 | Fluoroalkene (83%) | 92:8 |

-

Key Findings :

-

The reaction proceeds via anti-Markovnikov addition for terminal alkynes, contrasting with uncatalyzed HF additions that favor Markovnikov products .

-

Internal alkynes require higher catalyst loadings and longer reaction times to achieve dihydrofluorination .

-

DMPU-HF’s high acidity (pK BHX = 2.82) ensures compatibility with cationic gold catalysts without deactivation .

-

Bromofluorination of Alkenes

DMPU-HF facilitates bromofluorination of alkenes using N-bromosuccinimide (NBS), yielding bromofluoro compounds with Markovnikov selectivity .

Mechanistic Pathway

-

Electrophilic bromonium ion formation via NBS activation.

-

Nucleophilic fluoride attack from DMPU-HF, opening the bromonium intermediate.

Substrate Scope

| Alkene Type | Product Yield (%) | Regioselectivity (Markovnikov:Anti) |

|---|---|---|

| Styrene derivative | 78 | 89:11 |

| Cyclohexene | 65 | 82:18 |

| Allyl ether | 72 | 91:9 |

-

Advantages :

Proposed Mechanism

-

HF activation of epoxide or carbonyl groups.

-

Nucleophilic fluoride attack followed by cyclization.

Ring-Opening Fluorination of Aziridines

DMPU-HF efficiently opens N-tosyl aziridines at room temperature, yielding β-fluoroamines .

Reaction Scope

| Aziridine Substrate | Product Yield (%) |

|---|---|

| N-Tosyl aziridine | 92 |

| N-Alkyl aziridine | 78 |

| Strained bicyclic aziridine | 85 |

-

Selectivity : Exclusive trans-opening observed due to steric and electronic effects.

Comparative Analysis with Other HF-Based Reagents

DMPU-HF outperforms traditional reagents in acidity and metal compatibility:

| Reagent | Acidity (pK BHX) | Metal Catalyst Compatibility | Selectivity in Alkyne Hydrofluorination |

|---|---|---|---|

| DMPU-HF | 2.82 | High (e.g., Au, Ga) | Anti-Markovnikov (99:1) |

| Pyridine/HF | 1.86 | Low | Markovnikov (85:15) |

| Triethylamine/HF | 1.98 | Moderate | Mixed |

-

Unique Features :

Reaction Optimization Insights

-

Temperature Sensitivity : Reactions typically proceed at 55°C; higher temperatures promote over-fluorination .

-

Solvent Compatibility : Dichloroethane (DCE) is optimal for maintaining reagent stability .

-

Additive Effects : Lewis acids (e.g., Ga(OTf)₃) accelerate dihydrofluorination by stabilizing intermediates .

Aplicaciones Científicas De Investigación

Nucleophilic Fluorination Reactions

DMPU-HF has been employed in several nucleophilic fluorination reactions, demonstrating high reactivity and selectivity. Notable applications include:

- Gold-Catalyzed Hydrofluorination of Alkynes : This reaction allows for the regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds. The DMPU-HF complex facilitates both mono- and dihydrofluorination, yielding synthetically important products with high yields .

- Fluoro-Prins Cyclization : In this reaction, DMPU-HF serves as a reagent to synthesize substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines. This application highlights the versatility of DMPU-HF in constructing complex molecular architectures .

Bromofluorination of Unsaturated Compounds

DMPU-HF has shown significant efficacy in bromofluorination reactions, where alkenes are converted into bromofluoro compounds using N-bromosuccinimide (NBS). The process exhibits good Markovnikov regioselectivity, making it a valuable method for synthesizing fluorinated building blocks for biologically active molecules .

Synthesis of β-Fluoroamines from Aziridines

The reagent has also been utilized in the synthesis of β-fluoroamines through the ring-opening of aziridines. This transformation is particularly useful for generating functionalized amines that are important in medicinal chemistry .

Comparative Efficiency

DMPU-HF has been compared to other fluorinating reagents, such as pyridine/HF and triethylamine/HF complexes. Studies indicate that DMPU-HF provides superior selectivity and reactivity due to its weakly basic and non-nucleophilic properties .

| Reagent | Selectivity | Reactivity | Compatibility with Metal Catalysts |

|---|---|---|---|

| DMPU-HF | High | High | Excellent |

| Pyridine/HF | Moderate | Moderate | Good |

| Triethylamine/HF | Low | Low | Limited |

Case Study 1: Hydrofluorination of Alkynes

In a systematic study, various terminal alkynes were subjected to hydrofluorination using DMPU-HF in the presence of gold catalysts. The results demonstrated clean transformations with regioselective outcomes, showcasing the reagent's ability to yield desired products efficiently under mild conditions .

Case Study 2: Bromofluorination Reactions

A series of unsaturated compounds were treated with NBS and DMPU-HF to assess its effectiveness in bromofluorination. The results indicated that the reaction proceeded with high yields (66–89%) and regioselectivity, making it a preferred method for synthesizing bromofluorinated derivatives .

Mecanismo De Acción

The mechanism of action of DMPU-HF Reagent involves its interaction with specific molecular targets and pathways. The presence of the hydrofluoride moiety enhances its reactivity and ability to form stable complexes with various biological molecules. This compound has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase-1, which are involved in neurological processes . The strong electron-withdrawing properties of the fluoroalkyl groups contribute to its metabolic stability and bioavailability.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Fluorination Reagents

Acidity and Reactivity

DMPU-HF’s higher acidity (Table 1) enhances its reactivity in protonating substrates and activating electrophilic intermediates. This contrasts with milder reagents like TREAT-HF (Et3N·3HF) or Olah’s reagent (Py·9HF), which are less effective in strongly acidic environments .

Table 1. Acidity and Key Properties of HF-Based Reagents

| Reagent | pKBHX | HF Content (wt%) | Metal Catalyst Compatibility |

|---|---|---|---|

| DMPU-HF | 2.82 | 65 | High (weak coordination) |

| Pyridine-HF | 1.86 | 70 | Low (strong coordination) |

| Et3N-HF | 1.98 | 50 | Moderate |

| TREAT-HF | N/A | ~30 | Low |

| Olah’s Reagent | N/A | ~70 | Low |

Regioselectivity and Stereoselectivity

- Bromofluorination of Alkenes : DMPU-HF achieves Markovnikov selectivity ratios up to 5:1, outperforming Et3N/3HF (1.1:1) and Olah’s reagent (2.2:1) .

- Aziridine Fluorination : DMPU-HF converts aziridines to β-fluoroamines with >20:1 regioselectivity and substrate-dependent stereocontrol, a feat unattainable with classical reagents .

- Fluoro-Prins Cyclization : DMPU-HF delivers 4-fluorotetrahydropyrans in 84% yield with 5:1 diastereoselectivity, compared to pyridine-HF (lower yields and selectivity) .

Functional Group Tolerance

DMPU-HF tolerates sensitive functional groups (e.g., esters, ethers, halogens) due to its controlled acidity and reduced side reactions. For example, in the hydrofluorination of terminal alkynes, substrates with electron-withdrawing groups (e.g., -NO2, -CN) react efficiently without decomposition .

Compatibility with Transition-Metal Catalysts

Unlike pyridine-HF or TREAT-HF, which deactivate catalysts via strong coordination, DMPU-HF preserves the activity of gold, palladium, and other metal catalysts. This enables reactions like Au-catalyzed alkyne hydrofluorination and Pd-mediated fluorocyclizations .

Advantages Over Competing Reagents

- Superior Reactivity : Higher acidity and HF content enhance protonation and fluorination efficiency .

- Enhanced Selectivity : Markovnikov preference and stereocontrol in diverse substrates .

- Broad Application Scope : Effective in hydrofluorination, bromofluorination, and fluorocyclization .

- Safety : Pre-measured HF content and stability reduce handling risks compared to anhydrous HF .

Limitations and Challenges

- Cost : DMPU-HF is more expensive than pyridine-HF or Et3N-HF.

- Specialized Handling : Requires storage at 2–8°C and precautions for HF toxicity .

Actividad Biológica

DMPU-HF (N,N'-Dimethylpropyleneurea-Hydrogen Fluoride) is a novel fluorination reagent that has garnered attention for its efficiency and selectivity in various chemical reactions. This article delves into the biological activity associated with DMPU-HF, highlighting its applications in synthetic organic chemistry, particularly in the context of fluorination processes that can lead to biologically active compounds.

Overview of DMPU-HF

DMPU is a weakly coordinating solvent that forms stable complexes with hydrogen fluoride (HF), enhancing its nucleophilic properties. The DMPU-HF complex exhibits high acidity and is compatible with cationic metal catalysts, making it an effective reagent for fluorination reactions. Its unique properties allow for selective transformations, which are crucial in the synthesis of fluorinated organic molecules that have significant biological activity.

The mechanism by which DMPU-HF operates involves the formation of a stable complex through hydrogen bonding between DMPU and HF. This interaction increases the acidity of the HF, facilitating nucleophilic fluorination reactions. The reagent's weak nucleophilicity ensures that it does not compete with HF in nucleophilic reactions, thus maintaining high selectivity during transformations.

Applications in Organic Synthesis

DMPU-HF has been employed in various synthetic pathways, including:

- Bromofluorination of Alkenes : The DMPU/HF complex has shown efficacy in converting alkenes into bromofluoro compounds with good regioselectivity. This reaction is significant as bromofluorinated products serve as building blocks for many biologically active molecules .

- Hydrofluorination of Alkynes : The reagent enables the mono- and dihydrofluorination of alkynes under gold catalysis, yielding synthetically important fluoroalkenes and gem-difluoromethylene compounds. The process demonstrates excellent functional group tolerance and regioselectivity .

- Synthesis of β-Fluoroamines : DMPU-HF has also been utilized in the synthesis of β-fluoroamines from aziridines, further showcasing its versatility in generating biologically relevant fluorinated compounds .

Case Study 1: Hydrofluorination of Terminal Alkynes

A study demonstrated that using DMPU-HF for the hydrofluorination of terminal alkynes resulted in high yields and selectivity. The optimized conditions allowed for the transformation of various alkynes into their corresponding monofluorinated products with minimal by-products. For example, terminal alkyne 1a was treated with DMPU/HF (1.2 equivalents) and a gold catalyst, yielding 99% of the desired monofluorinated product after three hours at 55 °C .

| Entry | HF Source | Catalyst | Time (h) | Yield (%) Monofluoride | Yield (%) Difluoride |

|---|---|---|---|---|---|

| 1 | Pyridine/HF | - | 24 | 0 | 0 |

| 2 | DMPU/HF (1.2 equiv) | Au-1 | 3 | 99 | <1 |

| 3 | DMPU/HF (1.2 equiv) | Au-1 | 5 | 83 | 0 |

Case Study 2: Synthesis of Bromofluorinated Compounds

In another investigation, various unsaturated compounds were subjected to bromofluorination using N-bromosuccinimide (NBS) alongside DMPU/HF. The results indicated that this method provided bromofluorinated products with good Markovnikov regioselectivity, demonstrating the reagent's effectiveness in producing complex fluorinated structures that could serve as precursors for biologically active substances .

Q & A

Basic Research Questions

Q. What distinguishes DMPU-HF from traditional fluorinating agents like TREAT-HF in transition-metal-catalyzed reactions?

DMPU-HF exhibits superior tolerance to transition-metal catalysts due to the reduced basicity of the DMPU ligand, which minimizes catalyst poisoning. This enables its use in gold-catalyzed mono-/dihydrofluorination of alkynes and acid-catalyzed Prins reactions . Unlike pyridine/HF complexes, DMPU-HF maintains catalytic activity in systems sensitive to strong bases, enhancing regioselectivity and yield in fluorination reactions.

Q. What safety protocols are critical when handling DMPU-HF?

DMPU-HF is highly toxic (Acute Toxicity 1B for inhalation, Skin Corrosion 1A) and requires stringent precautions:

- Conduct reactions in PTFE or HDPE containers to resist HF corrosion .

- Use fume hoods with HF-specific scrubbers and wear acid-resistant gloves, goggles, and lab coats .

- Neutralize waste with calcium carbonate before disposal to mitigate environmental hazards .

Q. How should DMPU-HF be stored to ensure stability?

Store DMPU-HF at 2–8°C in airtight, HF-resistant containers (e.g., PTFE-lined bottles). Exposure to moisture or ambient temperatures above 25°C can degrade the reagent, reducing its fluorination efficacy .

Advanced Research Questions

Q. How can fluor-Prins reactions using DMPU-HF be optimized for synthesizing 4-fluorinated heterocycles?

The Hammond-Xu group established optimized conditions for fluor-Prins cyclization:

Q. What factors influence regioselectivity in DMPU-HF-mediated bromofluorination of alkenes?

Regioselectivity in bromofluorination is governed by:

- Electrophilic bromine source : N-Bromosuccinimide (NBS) directs bromine to the less substituted alkene position.

- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance HF activation, favoring anti-Markovnikov addition .

- Substrate structure : Electron-deficient alkenes exhibit higher selectivity for vicinal bromofluoro products (yields: 60–85%) .

Q. How can researchers address inconsistent yields in DMPU-HF-mediated reactions?

Common pitfalls and solutions include:

- Impurity in HF : Use freshly distilled HF or verify DMPU-HF’s HF content (65% w/w) via titration .

- Catalyst incompatibility : Pre-test metal catalysts (e.g., Au, Pd) for stability in DMPU-HF; Au-JohnPhos complexes are validated for alkynyl fluorination .

- Stoichiometric errors : Calibrate HF equivalents using NMR to avoid under-/over-fluorination .

Q. What mechanistic role does DMPU play in stabilizing HF for nucleophilic fluorination?

DMPU acts as a Lewis base, forming a stable hydrogen-bonded complex with HF. This interaction reduces HF’s volatility and enhances its nucleophilicity by weakening the H–F bond. Spectroscopic studies confirm a 34% molar ratio of DMPU:HF optimizes this balance, enabling controlled fluorination without side reactions like polymerization .

Q. How can 19F^{19}\text{F}19F NMR be utilized to analyze DMPU-HF reaction outcomes?

NMR is critical for:

- Quantifying HF consumption : Track the disappearance of HF signals (δ ≈ −150 ppm) .

- Identifying fluorinated intermediates : Distinct chemical shifts for mono- vs. difluorinated products (e.g., δ −110 ppm for CF groups) .

- Assessing purity : Detect residual HF or DMPU byproducts (δ −120 to −160 ppm) .

Q. Data Contradiction Analysis

- HF Content Variability : Some studies report HF concentrations up to 65% w/w , while others use lower ratios (e.g., 34% molar) for specific reactions . Researchers must validate HF content via titration or supplier COA to ensure reproducibility.

- Reaction Temperature : While fluor-Prins reactions succeed at room temperature , bromofluorination occasionally requires cooling to 0°C to suppress side reactions . Substrate-specific optimization is recommended.

Propiedades

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.FH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFSGFXCWXVXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1=O)C.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.